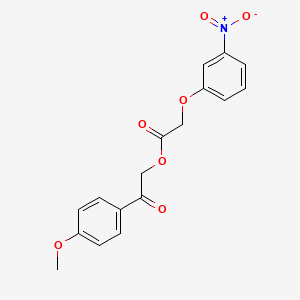
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is an organic compound that features both methoxy and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate typically involves the esterification of 2-(4-methoxyphenyl)-2-oxoacetic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-aminophenoxyacetate.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy and nitro groups may play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)acetic acid
- 3-Nitrophenol
- 4-Methoxybenzaldehyde
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
827611-36-9 |
|---|---|
Fórmula molecular |
C17H15NO7 |
Peso molecular |
345.30 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO7/c1-23-14-7-5-12(6-8-14)16(19)10-25-17(20)11-24-15-4-2-3-13(9-15)18(21)22/h2-9H,10-11H2,1H3 |
Clave InChI |
OBWNBEKFLDYIRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

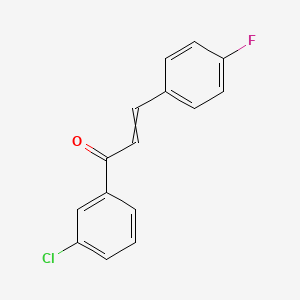
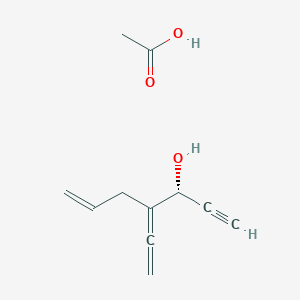
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
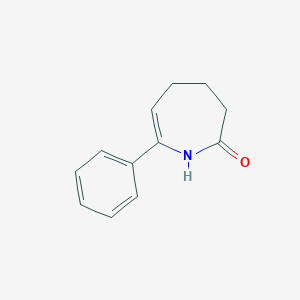

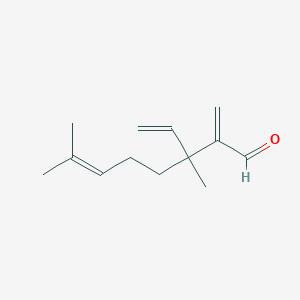
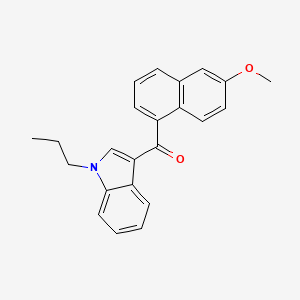
![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
